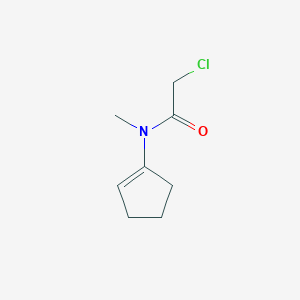

2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide

Description

2-Chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide is a chloroacetamide derivative characterized by a cyclopentenyl substituent and a methyl group attached to the nitrogen atom of the acetamide backbone.

Propriétés

Formule moléculaire |

C8H12ClNO |

|---|---|

Poids moléculaire |

173.64 g/mol |

Nom IUPAC |

2-chloro-N-(cyclopenten-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C8H12ClNO/c1-10(8(11)6-9)7-4-2-3-5-7/h4H,2-3,5-6H2,1H3 |

Clé InChI |

ORNNRDHDGRHPJQ-UHFFFAOYSA-N |

SMILES canonique |

CN(C1=CCCC1)C(=O)CCl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

The initial step involves the nucleophilic acyl substitution of cyclopent-1-en-1-amine with chloroacetyl chloride. This reaction proceeds in anhydrous dichloromethane or acetonitrile at 0–25°C, with triethylamine (TEA) as a base to neutralize HCl.

- Reagents:

- Cyclopent-1-en-1-amine (1.0 equiv)

- Chloroacetyl chloride (1.2 equiv)

- TEA (1.5 equiv)

- Solvent: Dichloromethane (DCM, 5 vol)

Intermediate Characterization

The product, N-(cyclopent-1-en-1-yl)-2-chloroacetamide , is characterized by:

- $$^1$$H NMR (300 MHz, CDCl$$3$$): δ 5.75 (m, 1H, CH=CH), 3.95 (s, 2H, ClCH$$2$$CO), 2.45–2.20 (m, 4H, cyclopentenyl CH$$2$$), 1.80–1.60 (m, 2H, cyclopentenyl CH$$2$$).

- HPLC Purity: >98%.

N-Methylation of N-(cyclopent-1-en-1-yl)-2-chloroacetamide

Methylation with Dimethyl Sulfate

The methylation step employs dimethyl sulfate ((CH$$3$$)$$2$$SO$$_4$$) in a biphasic system (DCM/water) with sodium hydroxide.

- Reagents:

- N-(cyclopent-1-en-1-yl)-2-chloroacetamide (1.0 equiv)

- Dimethyl sulfate (1.5 equiv)

- NaOH (2.0 equiv)

- Solvent: DCM (3 vol), water (2 vol)

Critical Parameters

- Temperature Control: Excess heat (>60°C) risks decomposition of the cyclopentenyl ring.

- Solvent Selection: DCM minimizes side reactions compared to ethyl acetate.

Alternative Route: One-Pot Acylation-Methylation

Direct Synthesis from Cyclopent-1-en-1-amine

A one-pot method avoids isolating the intermediate:

- Reagents:

- Cyclopent-1-en-1-amine (1.0 equiv)

- Chloroacetyl chloride (1.5 equiv)

- Dimethyl sulfate (2.0 equiv)

- K$$2$$CO$$3$$ (3.0 equiv)

- Solvent: DMF (5 vol)

Steps:

- Mix cyclopent-1-en-1-amine, K$$2$$CO$$3$$, and DMF at 0°C.

- Add chloroacetyl chloride, stir for 2 hours.

- Add dimethyl sulfate, heat to 80°C for 4 hours.

- Extract with ethyl acetate and purify via column chromatography.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types de réactions

Le 2-chloro-N-(cyclopent-1-en-1-yl)-N-méthylacétamide peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chloro peut être substitué par d'autres nucléophiles.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées.

Hydrolyse : La liaison amide peut être hydrolysée en milieu acide ou basique.

Réactifs et conditions courants

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits formés

Substitution : Formation de nouveaux composés avec différents groupes fonctionnels remplaçant le groupe chloro.

Oxydation : Formation de dérivés oxydés, tels que des acides carboxyliques ou des cétones.

Réduction : Formation de dérivés réduits, tels que des amines ou des alcools.

Hydrolyse : Formation d'acides carboxyliques et d'amines.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 2-chloro-N-(cyclopent-1-en-1-yl)-N-méthylacétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe chloro et le fragment amide jouent un rôle crucial dans sa réactivité et ses interactions. Le composé peut agir en :

Se liant aux enzymes ou aux récepteurs : Modulation de leur activité.

Interagissant avec les acides nucléiques : Influence sur l'expression ou la réplication des gènes.

Participant aux voies métaboliques : Influence sur les processus biochimiques.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its reactivity and interactions. The compound may act by:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or replication.

Participating in metabolic pathways: Influencing biochemical processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Chloroacetamides share a common backbone (ClCH₂CONR¹R²) but differ in substituents (R¹, R²), which critically influence their chemical behavior and applications. Below is a comparative table of key compounds:

Physicochemical and Crystallographic Properties

- Hydrogen bonding : In 2-chloro-N-phenylacetamide, antiparallel alignment of N–H and C=O groups and syn arrangement of C–Cl and C=O bonds create infinite chains via N–H⋯O interactions, enhancing crystalline stability .

Activité Biologique

2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features, which include a chloro group and a cyclopentene ring. This article reviews the biological activity of this compound, focusing on its potential interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 159.62 g/mol. The presence of the chloro group suggests potential reactivity in biological systems, while the cyclopentene moiety may influence its binding properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The chloro group can enhance the compound's binding affinity to these targets, potentially modulating their activity. Preliminary studies suggest that it may affect biochemical pathways related to enzyme functions and receptor interactions, although specific mechanisms are still under investigation.

Antimicrobial Potential

A significant area of research has been the antimicrobial properties of chloroacetamides, including this compound. Studies have shown that compounds with similar structures exhibit varying degrees of effectiveness against different bacterial strains. For instance, a study on N-substituted chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing less efficacy against Gram-negative bacteria .

Interaction Studies

Interaction studies have indicated that this compound may bind to specific enzymes or nucleic acids, influencing gene expression or replication processes. This binding capability suggests potential applications in drug development aimed at targeting specific pathways involved in disease processes.

Study on Antimicrobial Activity

In a study focusing on various N-substituted phenyl-2-chloroacetamides, compounds were screened for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that structural modifications significantly influenced biological activity, with some compounds demonstrating high efficacy against both bacterial and fungal strains .

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Low |

| This compound | Candida albicans | Moderate |

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR and HPLC are commonly employed to confirm the structure and assess the compound's purity. Research has also explored modifications to enhance biological activity through structural changes, indicating a promising avenue for future investigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.